Rucaparib is synthesized through a series of chemical reactions, primarily utilizing Fischer indole synthesis as a key step. The synthesis involves the following steps:
The synthesis method emphasizes the use of cost-effective and readily available raw materials, along with environmentally friendly reaction conditions .
The molecular formula of rucaparib is C19H18FN3O, with a molecular weight of approximately 323.371 g/mol. The structure features a fluorine atom and multiple nitrogen atoms, which are critical for its mechanism of action against cancer cells. The structural representation can be derived from its chemical formula, indicating a complex arrangement that facilitates its interaction with target enzymes involved in DNA repair .
Rucaparib undergoes various chemical reactions during its metabolism and therapeutic action:
Rucaparib acts by inhibiting poly (ADP-ribose) polymerase enzymes (PARP-1, PARP-2, and PARP-3), which play crucial roles in DNA repair processes. By blocking these enzymes, rucaparib prevents cancer cells from repairing their damaged DNA, leading to increased cell death through apoptosis. This effect is particularly pronounced in cells that already have compromised DNA repair capabilities due to mutations in BRCA genes .
Rucaparib exhibits several notable physical and chemical properties:
Rucaparib is primarily utilized in oncology for treating high-grade ovarian cancer, fallopian tube cancer, and peritoneal cancer. It is indicated for patients with deleterious BRCA mutations who have received two or more prior chemotherapy regimens. Rucaparib's ability to induce synthetic lethality makes it a valuable therapeutic option in precision medicine approaches targeting specific genetic profiles within tumors .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2